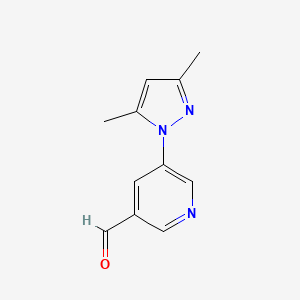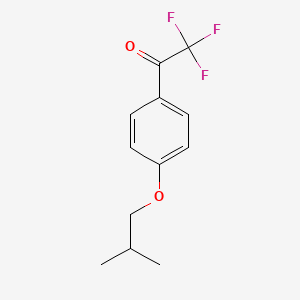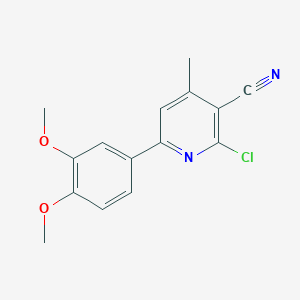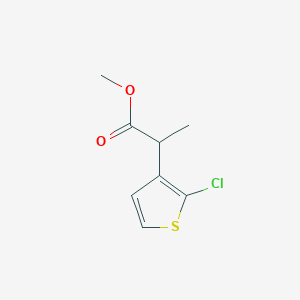
(4-Amino-1,3-phenylene)dimethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-1,3-phenylene)dimethanol hydrochloride is an organic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is a derivative of phenylene with amino and dimethanol functional groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1,3-phenylene)dimethanol hydrochloride typically involves the reaction of 4-nitrobenzyl alcohol with reducing agents to form 4-aminobenzyl alcohol. This intermediate is then further reacted with formaldehyde under acidic conditions to yield (4-Amino-1,3-phenylene)dimethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-1,3-phenylene)dimethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenylene derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Amino-1,3-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Amino-1,3-phenylene)dimethanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the dimethanol groups can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Amino-1,3-phenylene)dimethanol: Similar in structure but with the amino group in a different position.
(4-Amino-1,2-phenylene)dimethanol: Another isomer with different reactivity due to the position of functional groups.
Uniqueness
(4-Amino-1,3-phenylene)dimethanol hydrochloride is unique due to its specific functional group arrangement, which provides distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research .
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
[4-amino-3-(hydroxymethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,10-11H,4-5,9H2;1H |
InChI-Schlüssel |
AZTBTFUVWUCWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)

![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)



![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)


![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)

![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)

